Ethylenebis(oxyethylene) dihexanoate
Overview
Description
Ethylenebis(oxyethylene) dihexanoate is a chemical compound with the molecular formula C18H34O6 and a molecular weight of 346.46 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes two hexanoate groups attached to an ethylene glycol backbone through oxyethylene linkages.
Mechanism of Action
Ethylenebis(oxyethylene) dihexanoate, also known as (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dihexanoate, is a chemical compound with the molecular formula C18H34O6 . This compound is a colorless to light yellow liquid and is soluble in water and common organic solvents .
Target of Action
It is known to have good interfacial activity and surface tension regulation properties , suggesting that it may interact with various biological membranes.
Biochemical Analysis
Biochemical Properties
Ethylenebis(oxyethylene) dihexanoate is known for its excellent interfacial activity and surface tension regulation properties . It can interact with various enzymes and proteins, acting as an emulsifier, dispersant, and wetting agent . Specific biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known that the compound is synthesized through an ester exchange reaction, where 2-hexanoic acid dimethyl ester reacts with polyethylene glycol alcohol to produce the target compound
Preparation Methods
Ethylenebis(oxyethylene) dihexanoate can be synthesized through several methods. One common synthetic route involves the reaction of triethylene glycol with hexanoic acid methyl ester in the presence of anhydrous potassium carbonate as a catalyst . The reaction is typically carried out at 155°C under reduced pressure for about 6 hours. The product is then purified through vacuum distillation to remove unreacted starting materials and impurities.
Chemical Reactions Analysis
Ethylenebis(oxyethylene) dihexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethylenebis(oxyethylene) dihexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Comparison with Similar Compounds
Ethylenebis(oxyethylene) dihexanoate can be compared with other similar compounds, such as:
Triethylene glycol dihexanoate: Similar in structure but with different physical properties and applications.
Ethylene glycol dihexanoate: Lacks the additional oxyethylene linkages, resulting in different reactivity and uses.
Diethylene glycol dihexanoate: Another related compound with distinct properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-3-5-7-9-17(19)23-15-13-21-11-12-22-14-16-24-18(20)10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMUZECMAFLDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCOCCOCCOC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179844 | |
Record name | Ethylenebis(oxyethylene) dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25176-75-4 | |
Record name | 1,1′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)] dihexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25176-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylenebis(oxyethylene) dihexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025176754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylenebis(oxyethylene) dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenebis(oxyethylene) dihexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.